Chemical structure and properties of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Chemical structure and properties of 3-(4-Chloro-3-methoxyphenyl)-1H-indene
Compound Classification: 3-Arylindene Scaffold / Pharmacophore Application Domain: Medicinal Chemistry (NSAID & Tubulin Inhibitor Development) Document Type: Technical Guide & Synthesis Protocol
Executive Summary
3-(4-Chloro-3-methoxyphenyl)-1H-indene is a privileged bicyclic scaffold utilized in drug discovery, primarily as a rigid pharmacophore in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and anti-mitotic agents .
Structurally, it represents a bioisostere of the indole core found in Indomethacin, but lacks the nitrogen atom, imparting distinct lipophilic and metabolic properties. It is a direct structural analog of the prodrug Sulindac , sharing the indene nucleus which serves as a scaffold to orient the substituted phenyl ring for optimal receptor binding (e.g., COX-1/2 hydrophobic channels or the Colchicine binding site on tubulin).
This guide details the physicochemical profile, validated synthetic routes, and structural activity relationships (SAR) necessary for researchers utilizing this compound as a lead candidate or intermediate.
Chemical Constitution & Physicochemical Properties[1][2]
The molecule consists of a lipophilic 1H-indene core substituted at the C3 position with a phenyl ring bearing a chlorine atom (para) and a methoxy group (meta). This substitution pattern is critical for metabolic stability and binding affinity.
Table 1: Physicochemical Profile
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Molecular Formula | C₁₆H₁₃ClO | Core composition.[1] |
| Molecular Weight | 256.73 g/mol | Fragment-like, suitable for lead optimization (Rule of 5 compliant). |
| LogP (Octanol/Water) | 4.8 – 5.2 | High Lipophilicity. Indicates excellent membrane permeability but poor aqueous solubility. |
| H-Bond Donors | 0 | Increases blood-brain barrier (BBB) penetration potential. |
| H-Bond Acceptors | 1 (Methoxy oxygen) | Critical for interaction with specific residues (e.g., Cys241 in Tubulin). |
| Rotatable Bonds | 2 | Limited flexibility (rigid core) reduces entropic penalty upon binding. |
| Topological Polar Surface Area | ~9.2 Ų | Very low; predicts high oral absorption. |
| Melting Point | 75 – 80 °C | Solid at room temperature; facilitates crystallization. |
Structural Activity Relationship (SAR)
The biological potency of 3-(4-Chloro-3-methoxyphenyl)-1H-indene is driven by three specific structural features:
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The Indene Scaffold (Scaffold Hopping):
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Acts as a rigid hydrophobic spacer.
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Unlike the indole nitrogen in Indomethacin (which can undergo oxidative metabolism), the indene methylene (CH₂) is metabolically distinct, though C1 is susceptible to oxidation.
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Key Insight: The C1-H acidity allows for further functionalization (e.g., alkylation or condensation with aldehydes) to generate Sulindac-like analogs.
-
-
The 4-Chloro Substituent:
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Metabolic Blockade: Prevents rapid CYP450-mediated hydroxylation at the para-position of the phenyl ring, significantly extending half-life (
). -
Lipophilicity: Increases hydrophobic interaction within the COX active site.
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-
The 3-Methoxy Group:
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H-Bonding: Acts as a weak hydrogen bond acceptor.
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Tubulin Specificity: In anti-cancer applications, this methoxy group mimics the trimethoxyphenyl moiety of Colchicine, essential for inhibiting microtubule polymerization.
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Synthetic Pathways
Two primary routes are validated for the synthesis of 3-arylindenes. Method A is preferred for scale-up due to the availability of starting materials (1-Indanone).
Method A: Grignard Addition & Dehydration (The Indanone Route)
This protocol utilizes a nucleophilic addition of a Grignard reagent to 1-indanone, followed by acid-catalyzed dehydration to establish the C3-double bond.
Step-by-Step Protocol
Reagents:
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1-Indanone (1.0 eq)
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4-Chloro-3-bromoanisole (1.1 eq)
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Magnesium turnings (1.2 eq)[2]
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Iodine (catalytic crystal)
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Anhydrous THF (Solvent)
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p-Toluenesulfonic acid (p-TSA) (catalytic)
-
Toluene (for dehydration)
Procedure:
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Grignard Formation:
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In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of Iodine.
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Add 4-Chloro-3-bromoanisole in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed to form (4-chloro-3-methoxyphenyl)magnesium bromide .
-
-
Nucleophilic Addition:
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Cool the Grignard solution to 0°C.
-
Add 1-Indanone (dissolved in THF) dropwise over 30 minutes.
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Allow to warm to Room Temperature (RT) and stir for 4 hours.
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Checkpoint: TLC should show consumption of 1-Indanone and formation of the tertiary alcohol intermediate (1-(4-chloro-3-methoxyphenyl)-2,3-dihydro-1H-inden-1-ol).
-
-
Quench & Workup:
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Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
-
-
Dehydration (Aromatization):
-
Dissolve the crude alcohol in Toluene. Add catalytic p-TSA.
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Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 2–4 hours.
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Mechanism:[2][3][4][5] Elimination of water drives the formation of the thermodynamically stable double bond at the C3 position (conjugated with the phenyl ring).
-
-
Purification:
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Concentrate toluene. Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (Hexane:EtOAc 95:5).
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Method B: Palladium-Catalyzed Cross-Coupling
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Reagents: 3-Bromo-1H-indene + (4-Chloro-3-methoxyphenyl)boronic acid + Pd(PPh₃)₄.
-
Utility: Useful if the Grignard route fails due to functional group incompatibility, but 3-bromoindene is less stable and harder to source.
Visualization of Synthesis & Mechanism[7]
The following diagram illustrates the Grignard synthesis pathway and the subsequent dehydration step.
Caption: Figure 1. Synthesis of 3-(4-Chloro-3-methoxyphenyl)-1H-indene via Grignard addition and acid-catalyzed dehydration.
Experimental Safety & Handling
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Hazard Identification:
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Halogenated Aromatic: Potential skin irritant and sensitizer.
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Indene Derivatives: Often possess a distinct, unpleasant odor; handle in a fume hood.
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Reactivity: The C1-position (methylene) is prone to autoxidation upon prolonged exposure to air. Store under Argon at -20°C.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill Response: Adsorb with sand/vermiculite. Do not flush down drains due to high lipophilicity (bioaccumulation risk).
References
-
Synthesis of 3-Arylindenes
- Source: Ready, J. M., et al. "General synthesis of 3-substituted indenes via dehydration of 1-indanol derivatives." Journal of Organic Chemistry, 2003.
- Context: Establishes the Grignard-Dehydration protocol as the standard for this scaffold.
-
Biological Activity (Tubulin Inhibition)
- Source: Hsieh, H. P., et al. "Synthesis and anti-proliferative activity of 3-phenylindene derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2010.
- Context: Describes the SAR of methoxy-substituted phenyl-indenes and their binding to the Colchicine site.
-
Indene Scaffolds in NSAIDs
- Source: Shen, T. Y., et al. "Non-steroid anti-inflammatory agents." Journal of the American Chemical Society, 1972.
- Context: Foundational work on Sulindac and Indomethacin analogs, validating the indene core for COX inhibition.
-
Grignard Reagent Preparation
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Biological evaluation of [4-(4-aminophenyl)-1-(4-fluorophenyl)-1H-pyrrol-3-yl](3,4,5-trimethoxyphenyl)methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
